(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a complex organic compound notable for its unique structure, which includes a tetrahydrofuran ring, a phenoxy group, and a chloroiodobenzyl moiety. Its molecular formula is C17H16ClIO2, and it has a molecular weight of 414.67 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of drugs like empagliflozin, which is used in the treatment of type 2 diabetes .
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, also known as empagliflozin, is a small molecule and a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2) []. SGLT2 is a protein located in the kidneys that reabsorbs glucose from the urine back into the bloodstream []. By inhibiting SGLT2, empagliflozin allows excess glucose to be excreted in the urine, leading to a reduction in blood sugar levels [].
Empagliflozin has been extensively studied and approved for the treatment of type 2 diabetes mellitus []. Studies have shown its effectiveness in lowering blood sugar levels, improving glycemic control (HbA1c), and reducing the risk of cardiovascular events in patients with type 2 diabetes [, ].
Beyond its established use in diabetes treatment, ongoing research is exploring the potential of empagliflozin in other areas:
These reactions make (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran a valuable building block in organic synthesis .
Research indicates that (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran exhibits significant biological activity. It has been studied for its potential interactions with various biological macromolecules, including enzymes and receptors. Notably, it has shown inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property suggests its potential utility in drug design and development .
The synthesis of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves several steps:
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran has several applications:
Studies on (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran have focused on its interactions with biological targets:
Several compounds share structural similarities with (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran | Similar structure with opposite stereochemistry | Potentially different biological activity due to stereochemistry |
| 4-Hydroxyphenyl tetrahydrofuran | Lacks chloroiodobenzyl group | Simpler structure; less functional diversity |
| Empagliflozin | Contains similar phenoxy and tetrahydrofuran moieties | Specifically designed for therapeutic use in diabetes management |
The uniqueness of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran lies in its specific combination of halogenated substituents and its stereochemistry, which may confer distinct biological activities compared to these similar compounds .
Environmental Hazard